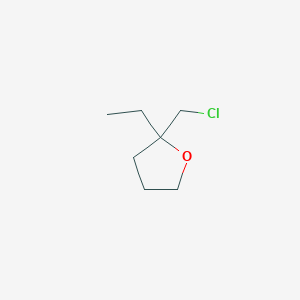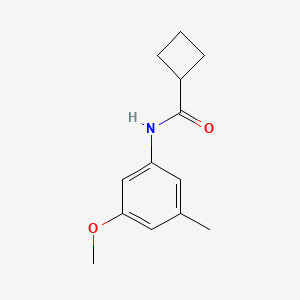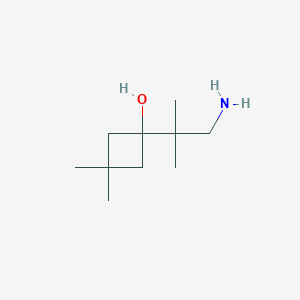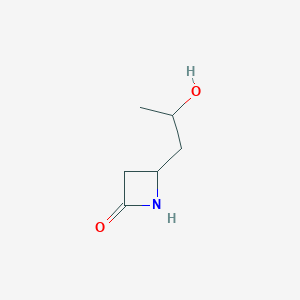![molecular formula C8H13ClN2O B13189808 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13189808.png)
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a chloro-substituted pyrazole ring with an ethan-1-ol group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a chloro group and an isopropyl group.
Substitution Reaction: The chloro group is introduced through a substitution reaction, where a suitable chloro reagent reacts with the pyrazole ring.
Addition of the Ethan-1-ol Group: The ethan-1-ol group can be added through a nucleophilic substitution reaction, where an appropriate alcohol reacts with the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethanal or 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethanoic acid.
Reduction: Formation of 2-[4-Hydro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol.
Substitution: Formation of 2-[4-Amino-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol or 2-[4-Hydroxy-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol.
Applications De Recherche Scientifique
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and ethan-1-ol groups can influence its binding affinity and specificity to these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-ol: Similar structure but with a different substitution pattern on the pyrazole ring.
2-[4-Chloro-1-(methyl)-1H-pyrazol-5-yl]ethan-1-ol: Similar structure but with a methyl group instead of an isopropyl group.
2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C8H13ClN2O |
|---|---|
Poids moléculaire |
188.65 g/mol |
Nom IUPAC |
2-(4-chloro-2-propan-2-ylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C8H13ClN2O/c1-6(2)11-8(3-4-12)7(9)5-10-11/h5-6,12H,3-4H2,1-2H3 |
Clé InChI |
BAXADHXBWKUBHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=C(C=N1)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)






methanol](/img/structure/B13189756.png)

![(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol](/img/structure/B13189765.png)
![Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)

![Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13189784.png)

